molecular formula C7H4Cl6O B14692766 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol CAS No. 19095-29-5

1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol

Cat. No.: B14692766
CAS No.: 19095-29-5
M. Wt: 316.8 g/mol
InChI Key: KPKKFLBYCOLRQR-UHFFFAOYSA-N
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Description

1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol is a chlorinated organic compound with the molecular formula C9H4Cl6O4. It is known for its unique bicyclic structure and high chlorine content, which imparts significant chemical stability and reactivity. This compound is often used in various industrial and research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol can be synthesized through a series of chlorination reactions starting from norbornene derivatives. The process typically involves the following steps:

    Chlorination of Norbornene: Norbornene is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. This step introduces chlorine atoms into the norbornene structure.

    Hydrolysis: The chlorinated product is then hydrolyzed to introduce hydroxyl groups, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or ammonia in an organic solvent.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Partially or fully dechlorinated derivatives.

    Substitution: Compounds with hydroxyl, amino, or other functional groups replacing chlorine atoms.

Scientific Research Applications

1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in developing new pharmaceuticals, particularly in the area of antimicrobial agents.

    Industry: Employed in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: It may affect cellular pathways related to oxidative stress, leading to the generation of reactive oxygen species and subsequent cellular damage.

Comparison with Similar Compounds

1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol can be compared with other chlorinated bicyclic compounds:

    1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid: Similar in structure but contains additional carboxylic acid groups, leading to different reactivity and applications.

    Hexachloroendomethylenetetrahydrophthalic acid: Another chlorinated bicyclic compound with different functional groups, used in different industrial applications.

    Chlorendic acid: A related compound with similar chlorination but different functional groups, used primarily in the production of flame retardants and plasticizers.

These comparisons highlight the unique properties and applications of this compound, distinguishing it from other similar compounds.

Properties

CAS No.

19095-29-5

Molecular Formula

C7H4Cl6O

Molecular Weight

316.8 g/mol

IUPAC Name

1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-ol

InChI

InChI=1S/C7H4Cl6O/c8-3-4(9)6(11)2(14)1-5(3,10)7(6,12)13/h2,14H,1H2

InChI Key

KPKKFLBYCOLRQR-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)O

Origin of Product

United States

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